molecular formula C13H15N3 B13441649 (R)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

(R)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Cat. No.: B13441649
M. Wt: 213.28 g/mol
InChI Key: MUTWPGSVZATUHJ-SNVBAGLBSA-N
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Description

®-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a nitrogen-containing heterocyclic compound This compound features a unique structure that includes both imidazole and pyrazine rings, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the imidazo[1,2-A]pyrazine ring system .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions: ®-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

®-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine involves its interaction with various molecular targets and pathways. It can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases, leading to the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: ®-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is unique due to its specific substitution pattern and the combination of imidazole and pyrazine rings. This structural uniqueness contributes to its distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

(8R)-8-methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C13H15N3/c1-10-13-15-9-12(16(13)8-7-14-10)11-5-3-2-4-6-11/h2-6,9-10,14H,7-8H2,1H3/t10-/m1/s1

InChI Key

MUTWPGSVZATUHJ-SNVBAGLBSA-N

Isomeric SMILES

C[C@@H]1C2=NC=C(N2CCN1)C3=CC=CC=C3

Canonical SMILES

CC1C2=NC=C(N2CCN1)C3=CC=CC=C3

Origin of Product

United States

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